Evidence Item 1: Comparative SRE.L Cellular Potency Across Rho/MRTF/SRF Inhibitor Generations
CCG-232964 achieves an SRE.L cellular IC50 of 1.2 pM (0.0012 nM), which represents a 150,000-fold improvement in potency relative to the initial HTS lead (IC50 = 180 nM) from the same 5-aryl-1,3,4-oxadiazol-2-ylthioalkanoic acid series [1][2]. When compared to other pathway inhibitors in the same assay context, CCG-232964 is 533,333-fold more potent than the second-generation inhibitor CCG-203971 (SRE.L IC50 = 0.64 μM, equivalent to 640 nM) and 458,333-fold more potent than the first-generation inhibitor CCG-1423 (SRE.L IC50 = 0.55 μM, equivalent to 550 nM) [1]. The remarkable potency difference translates to functional effects at femtomolar to low picomolar concentrations versus micromolar concentrations for earlier-generation compounds.
| Evidence Dimension | SRE.L luciferase reporter cellular IC50 |
|---|---|
| Target Compound Data | 0.0012 nM (1.2 pM) |
| Comparator Or Baseline | CCG-203971: 640 nM (0.64 μM); CCG-1423: 550 nM (0.55 μM); HTS lead compound: 180 nM |
| Quantified Difference | 533,333-fold more potent than CCG-203971; 458,333-fold more potent than CCG-1423; 150,000-fold more potent than HTS lead |
| Conditions | SRE.L luciferase promoter reporter assay in HEK293T cells; Rho/MRTF/SRF-mediated gene transcription measurement |
Why This Matters
Researchers requiring maximal target engagement at minimal compound concentration should select CCG-232964 over earlier-generation analogs; the picomolar potency enables studies at sub-nanomolar concentrations where off-target effects and cytotoxicity are minimized.
- [1] Kahl DJ, Hutchings KM, Lisabeth EM, Haak AJ, Leipprandt JR, Dexheimer TS, et al. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: A Highly Potent New Class of Inhibitors of Rho/Myocardin-Related Transcription Factor (MRTF)/Serum Response Factor (SRF)-Mediated Gene Transcription as Potential Antifibrotic Agents for Scleroderma. J Med Chem. 2019;62(9):4350-4369. View Source
- [2] QxMD Read Abstract. 5-Aryl-1,3,4-oxadiazol-2-ylthioalkanoic Acids: HTS lead SRE.L IC50 = 180 nM; optimized compound CCG-232964 SRE.L IC50 = 1.2 pM. View Source
